Role of Sulfamoylbenzamide Derivatives in Hepatitis B Virus (HBV) Therapeutics
Sulfamoylbenzamides (SBAs) represent a structurally distinct class of capsid assembly modulators (CAMs) that target the hepatitis B virus (HBV) core protein (Cp), a pivotal component in viral replication. These compounds accelerate capsid assembly kinetics but disrupt normal nucleocapsid formation, preventing the encapsidation of pregenomic RNA (pgRNA) and viral polymerase. This mechanistic intervention suppresses HBV DNA replication and impedes the formation of covalently closed circular DNA (cccDNA), the viral reservoir responsible for chronic infections [2] [8]. Unlike nucleos(t)ide analogues (NUCs) that inhibit viral reverse transcription, SBAs operate earlier in the viral lifecycle, offering complementary therapeutic potential for achieving functional cures [3] [5].
Early SBA prototypes, such as DVR-23 and NVR 3-778, demonstrated submicromolar antiviral activity in cell-based assays (e.g., HepAD38 and HepG2.2.15 cell lines), validating the chemotype’s promise. For example, NVR 3-778 reduced HBV DNA by >90% at 1–5 µM concentrations but exhibited limitations in aqueous solubility and protein binding [5] [10]. Subsequent optimization focused on enhancing ligand efficiency and metabolic stability, leading to derivatives like KR019 and JNJ-6379, which improved potency (EC₅₀ = 60–100 nM) and selectivity indices (>100-fold) [8] [5].
Table 1: Evolution of Key Sulfamoylbenzamide Antivirals
Compound | EC₅₀ (μM)* | Target Mechanism | Clinical/Biological Significance |
---|
NVR 3-778 | 0.26 | pgRNA mis-encapsidation | First SBA in clinical trials (Phase IIa) |
DVR-23 | 0.14 | Capsid assembly acceleration | Early lead with submicromolar potency |
HF9C6 | 3.60 | Nuclear exclusion of capsids | Identified via thermal shift screening |
JNJ-6379 | 0.06 | Genotype-agnostic capsid disruption | Advanced clinical candidate |
2-Methyl-5-sulfamoylbenzamide | N/A | Structural motif in optimized SBAs | Key intermediate/backbone for SAR studies |
*Reported EC₅₀ values against HBV in HepAD38/HepG2.2.15 cells [2] [5] [10].
Historical Development of Capsid Assembly Effectors (CAEs) for HBV Inhibition
The discovery of CAEs emerged from phenotypic screening campaigns targeting HBV replication. Heteroaryldihydropyrimidines (HAPs, e.g., Bay 38-7690) were among the first CAEs identified, inducing aberrant capsid morphology via hyper-stabilization of Cp dimers [2]. Concurrently, phenylpropenamides (e.g., AT-130) demonstrated pgRNA packaging inhibition but were limited by metabolic instability. SBAs entered the landscape circa 2013 when high-throughput screening of ~26,900 compounds revealed their unique ability to suppress cytoplasmic HBV DNA without affecting other hepadnaviruses (e.g., woodchuck hepatitis virus) [3].
A critical breakthrough was establishing structure-activity relationship (SAR) principles for SBAs:
- Eastern sulfamoyl group: Essential for Cp binding via hydrogen bonding to Thr128 and hydrophobic interactions.
- Central benzamide linker: Tolerates halogenation (e.g., 2-fluoro) to enhance potency.
- Western aryl moiety: 3,4-Difluorophenyl or substituted anilines optimize binding pocket occupancy [5] [10].
Table 2: Classes of Capsid Assembly Effectors and Their Characteristics
CAE Class | Representative Compound | EC₅₀ (μM)* | Mechanistic Profile |
---|
HAPs | Bay 38-7690 | 0.60 | Capsid hyper-stabilization; misformed aggregates |
PPAs | AT-130 | 0.10 | pgRNA packaging inhibition |
SBAs | NVR 3-778 | 0.26 | Premature capsid assembly; cccDNA reduction |
Optimized SBAs | Compound 10 (JNJ analogue) | 0.06 | Genotype-agnostic; nuclear Cp exclusion |
*Data from biochemical and cell-based assays (HepAD38/HepG2-NTCP) [2] [5] [8].
Positioning of 2-Methyl-5-sulfamoylbenzamide in the CAE Structural Landscape
2-Methyl-5-sulfamoylbenzamide (CAS: 76503-36-1) serves as a chemical scaffold for advanced SBA derivatives rather than a clinical candidate itself. Its structure comprises a benzoic acid core with a methyl substituent at C2 and a sulfamoyl group at C5, forming a versatile template for synthesizing tertiary benzamides. In SAR studies, the C2 methyl group enhances hydrophobic packing in the Cp binding pocket—a cavity formed by Pro25, Trp102, and Thr128 across adjacent Cp dimers [5] [7].
Molecular docking reveals that 2-methyl substitution:
- Occupies a lipophilic sub-pocket bordered by Phe23, Tyr118, and Pro25, displacing water molecules to improve binding entropy.
- Augments van der Waals contacts with residue Ile105, increasing complex stability by ~1.5 kcal/mol versus des-methyl analogues [5].This motif is leveraged in clinical candidates like JNJ-6379, where a 2-methyl-5-sulfamoyl backbone combined with 3,4-difluoroaniline and cyclopropylsulfonamide achieves EC₅₀ = 60 nM [5] [8].